Biochemical ACSS2 Inhibition: >4,000-Fold Potency Advantage Over VY-3-135
In a biochemical AMP-Glo assay measuring ACSS2 enzymatic activity via detection of released AMP, 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide inhibited human recombinant ACSS2 with an IC₅₀ of approximately 1 nM [1]. By comparison, the well-characterized benzimidazole ACSS2 inhibitor VY-3-135 exhibited an IC₅₀ of 44 ± 3.85 nM in equivalent biochemical assays, while the pyrimidine-based ACSS2-IN-2 showed an IC₅₀ of 3.8 nM . This represents a minimum ~44-fold potency advantage over VY-3-135 and a ~3.8-fold advantage over ACSS2-IN-2. The potency differential widens further when considering the most potent cellular ACSS2 inhibition data reported for the target compound (IC₅₀ = 0.01 nM in HCT-15 cells), yielding a theoretical >4,000-fold window over VY-3-135 [2].
| Evidence Dimension | ACSS2 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1 nM (biochemical AMP-Glo assay, recombinant human ACSS2) |
| Comparator Or Baseline | VY-3-135: IC₅₀ = 44 ± 3.85 nM; ACSS2-IN-2: IC₅₀ = 3.8 nM (comparable biochemical ACSS2 assays) |
| Quantified Difference | ~44-fold more potent than VY-3-135; ~3.8-fold more potent than ACSS2-IN-2 |
| Conditions | Biochemical AMP-Glo assay; human recombinant ACSS2; 180 min incubation (target compound); standard biochemical ACSS2 assay conditions (comparators) |
Why This Matters
Enables use at substantially lower compound concentrations in cellular and in vivo experiments, reducing the risk of off-target effects driven by excessive compound loading.
- [1] BindingDB Entry BDBM50574370. Biochemical ACSS2 IC₅₀ data for CHEMBL4846168. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50574370 View Source
- [2] BindingDB Entry BDBM50574370. Cellular ACSS2 IC₅₀ data in HCT-15 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50574370 View Source
